![molecular formula C12H17N2O11V B8145991 Hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate](/img/structure/B8145991.png)
Hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate
Overview
Description
Hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is a useful research compound. Its molecular formula is C12H17N2O11V and its molecular weight is 416.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis Applications : Oxovanadium(IV) complexes with terpyridine show promise in the synthesis of nitrosyl compounds, with potential applications in catalysis and the synthesis of new ligands (Jin & Zhou, 2020).
Medical Applications : The neutral bis complex of vanadium(O)(OH)L2 with 1,2-dimethyl-3-hydroxy-4(1H)-pyridinone (HL) is explored for its potential in diabetes treatment due to its range of oxo, hydroxy, and non-oxo complexes with vanadium (Taylor, 1996).
Organic Synthesis : Vanadium(V)-induced oxidative decarboxylation-deoxygenation of 3-hydroxy carboxylic acids can efficiently produce tri- and tetrasubstituted olefins from appropriate precursors (Meier & Schwartz, 1990).
Antimicrobial and Pharmaceutical Applications : Oxovanadium (IV) complexes with Schiff bases show potential as antimicrobial, insect sterilizing, and ovicidal agents, applicable in biochemical processes and pharmaceuticals (Pati & Sharma, 2018).
Photophysics : The carboxylic group in 3-hydroxy-picolinic acid influences photophysics by acting as a proton transmitter between oxygen and nitrogen atoms (Rode & Sobolewski, 2012).
Oxidation Processes : The tetranuclear vanadium complex (VO)(4)(hpic)(4) is a recyclable catalyst for the oxidation of benzyl alcohols with molecular oxygen, demonstrating high turnover numbers and potential for reuse (Kodama et al., 2009).
Enantioselective Synthesis : A vanadium-catalyzed method allows for the enantioselective synthesis of aromatic and aliphatic secondary alcohols using molecular oxygen as a terminal oxidant (Radosevich, Musich & Toste, 2005).
Biotechnological Applications : The biotechnological preparation of oxo- and hydroxycarboxylic acids under "green" conditions using renewable raw materials and robust microorganisms provides promising building blocks for organic synthesis (Aurich et al., 2012).
properties
IUPAC Name |
hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDNSCJMZFXFMO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O11V | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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